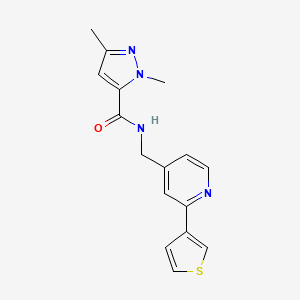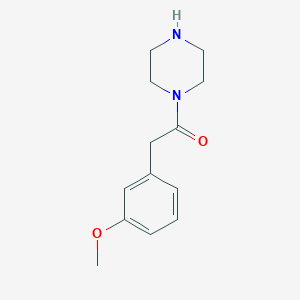![molecular formula C19H26N2O5 B2430835 tert-Butyl (1-(2,3-dihydrobenzo[b][1,4]dioxine-2-carbonyl)piperidin-3-yl)carbamate CAS No. 1353966-14-9](/img/structure/B2430835.png)
tert-Butyl (1-(2,3-dihydrobenzo[b][1,4]dioxine-2-carbonyl)piperidin-3-yl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“tert-Butyl (1-(2,3-dihydrobenzo[b][1,4]dioxine-2-carbonyl)piperidin-3-yl)carbamate” is a chemical compound with the molecular formula C20H28N2O5 . It has an average mass of 376.447 Da and a monoisotopic mass of 376.199829 Da .
Molecular Structure Analysis
The InChI string of the compound isInChI=1S/C20H28N2O5/ c1-20(2,3)27-19(24)2 1(4)14-8-7-11-22(12-14)18(23)17-13-25-15-9-5-6-10-16(15)26-1 7/h5-6,9-10,14,17H,7-8,11-13H2,1-4H3 . This string represents the compound’s molecular structure, including the arrangement of atoms and the bonds between them. Physical And Chemical Properties Analysis
The compound has a molecular weight of 376.45 . It is recommended to be stored sealed in a dry environment at 2-8°C . More specific physical and chemical properties such as melting point, boiling point, solubility, and spectral data (NMR, IR, MS) would typically be determined experimentally.Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
TBPEH-TBPB Promoted Radical Acylation Tert-butylperoxy-2-ethylhexanoate (TBPEH) and tert-butyl peroxybenzoate (TBPB) have been shown to promote radical acylation of allyl ester with benzaldehyde, leading to the synthesis of new carbonyl-containing compounds. This process demonstrates excellent chemical selectivity and atom utilization and allows for further applications in synthesizing lactone, piperidine, tetrazole, and oxazole, suggesting a potential role in various chemical synthesis pathways (Sun et al., 2022).
Isostructural Family Compounds Tert-butyl (5-chloropenta-2,4-diyn-1-yl)carbamate and tert-butyl (5-iodopenta-2,4-diyn-1-yl)carbamate are part of an isostructural family of compounds, showcasing properties like simultaneous hydrogen and halogen bonds on the carbonyl group. This structural similarity indicates a consistent interaction pattern in this family of compounds, which could be significant for understanding molecular interactions and designing molecules with specific properties (Baillargeon et al., 2017).
Hydrogen Bond Interplay Carbamate derivatives like tert-butyl 3-methyl-1-(3-m-tolylselenoureido)butan-2-yl carbamate have been studied for their crystal packing, which exhibits an interplay of various hydrogen bonds, assembling molecules into a three-dimensional architecture. This research underscores the importance of hydrogen bonds in determining molecular structure and interactions, which is crucial for the development of new materials and drugs (Das et al., 2016).
Applications in Photodynamic Therapy
Photophysicochemical Properties for PDT Tert-butyl-2,3-dihydrobenzo[b][1,4]dioxine derivatives have been synthesized and studied for their photophysicochemical properties, specifically as photosensitizers in photodynamic therapy (PDT). Compounds like [tetrakis 6-(tert-butyl)-2,3-dihydrobenzo [b] [1] , [4] dioxine) phthalocyaninato] In(III) and Zn(II) exhibit high singlet oxygen quantum yields, making them potential candidates for PDT applications. The use of computational methods like DFT and TDDFT to understand their properties further underscores the integration of computational chemistry in drug development (Zeki et al., 2021).
Safety and Hazards
The compound is labeled with the signal word "Warning" . Precautionary statements associated with the compound include P501, P270, P264, P280, P302+P352, P337+P313, P305+P351+P338, P362+P364, P332+P313, and P301+P312+P330 . These codes correspond to recommended measures to minimize or prevent adverse effects resulting from exposure to the compound or improper handling of the compound .
Propiedades
IUPAC Name |
tert-butyl N-[1-(2,3-dihydro-1,4-benzodioxine-3-carbonyl)piperidin-3-yl]carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N2O5/c1-19(2,3)26-18(23)20-13-7-6-10-21(11-13)17(22)16-12-24-14-8-4-5-9-15(14)25-16/h4-5,8-9,13,16H,6-7,10-12H2,1-3H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVEVAFPYOJNCBV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCCN(C1)C(=O)C2COC3=CC=CC=C3O2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[2-(4-acetylpiperazin-1-yl)-1,2-dihydroacenaphthylen-1-yl]benzenesulfonamide](/img/structure/B2430754.png)
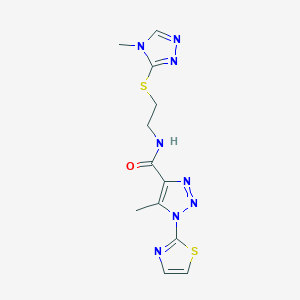
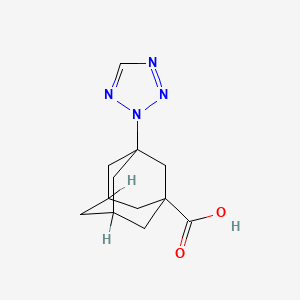

![5-[(Z)-(4-methoxyphenyl)methylidene]-4H-thieno[2,3-b]thiopyran-4(6H)-one](/img/structure/B2430761.png)
![1-(2-bromoallyl)-2-(phenoxymethyl)-1H-benzo[d]imidazole](/img/structure/B2430765.png)
![(E)-2-cyano-3-[1-(3,4-dichlorophenyl)-2,5-dimethylpyrrol-3-yl]-N-(2-hydroxy-4-nitrophenyl)prop-2-enamide](/img/structure/B2430766.png)
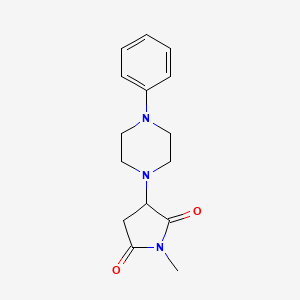
![4-[3-(2-bromophenyl)-1,2,4-oxadiazol-5-yl]-2-(2-methylphenyl)phthalazin-1(2H)-one](/img/structure/B2430770.png)

